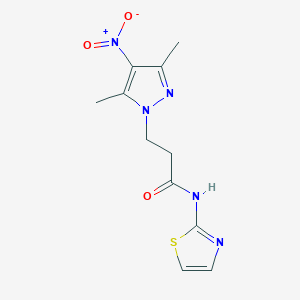
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,3-THIAZOL-2-YL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, and a thiazole ring connected via a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through cyclization with hydrazine.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from a thioamide and an α-haloketone.
Coupling Reaction: The final step involves coupling the nitrated pyrazole with the thiazole ring through a propanamide linkage, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The methyl groups on the pyrazole ring can participate in electrophilic substitution reactions.
Coupling Reactions: The compound can form various derivatives through coupling reactions with different reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Coupling: Reagents like DCC or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents.
Major Products
Reduction: 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide.
Substitution: Various halogenated or sulfonylated derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The nitro group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide: A closely related compound with a similar structure but different substitution pattern.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide:
Uniqueness
The presence of both the nitro group and the thiazole ring in 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide makes it unique compared to its analogs. The nitro group introduces additional reactivity, while the thiazole ring provides a site for potential biological interactions.
Properties
Molecular Formula |
C11H13N5O3S |
|---|---|
Molecular Weight |
295.32g/mol |
IUPAC Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H13N5O3S/c1-7-10(16(18)19)8(2)15(14-7)5-3-9(17)13-11-12-4-6-20-11/h4,6H,3,5H2,1-2H3,(H,12,13,17) |
InChI Key |
QFOCTYXWERNPSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CCC(=O)NC2=NC=CS2)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NC2=NC=CS2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















